4-Chloro-7-iodo-2,6-dimethylquinoline
Description
Properties
CAS No. |
507240-39-3 |
|---|---|
Molecular Formula |
C11H9ClIN |
Molecular Weight |
317.55 g/mol |
IUPAC Name |
4-chloro-7-iodo-2,6-dimethylquinoline |
InChI |
InChI=1S/C11H9ClIN/c1-6-3-8-9(12)4-7(2)14-11(8)5-10(6)13/h3-5H,1-2H3 |
InChI Key |
NZEYYJJUYIBPBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1I)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Positioning and Electronic Effects
The target compound’s 4-Cl, 7-I, and 2,6-Me substitution contrasts with the following analogues:
4-Chloro-6,7-dimethoxyquinoline (C₁₁H₁₀ClNO₂)
- Substituents : 4-Cl, 6-OMe, 7-OMe.
- Key Differences: Methoxy groups at 6 and 7 positions are electron-donating, increasing the electron density of the quinoline ring compared to the electron-withdrawing iodo and chloro groups in the target compound.
- Synthesis : Synthesized via POCl₃ reflux with 6,7-dimethoxynaphthalen-1-ol, yielding a planar structure with intramolecular C–H⋯Cl interactions .
2-Chloro-3,6-dimethylquinoline (C₁₁H₁₀ClN)
- Substituents : 2-Cl, 3-Me, 6-Me.
7-Chloro-2-methylquinoline (C₁₀H₈ClN)
- Substituents : 7-Cl, 2-Me.
Halogen-Specific Reactivity and Stability
- Iodo vs. Chloro/Fluorine : The 7-iodo group in the target compound introduces a heavy atom with lower electronegativity but larger atomic radius compared to chloro or fluoro analogues. This increases lipophilicity (beneficial for membrane permeability) but may reduce metabolic stability due to the weaker C–I bond .
- Comparative Reactivity: 7-Fluoroquinolines (e.g., 7-fluoro-substituted chloroquine analogues) undergo nucleophilic aromatic substitution more readily than chloro or iodo derivatives, as noted in antimalarial studies .
Physicochemical Properties
| Property | 4-Chloro-7-iodo-2,6-diMeQ | 4-Cl-6,7-dimethoxyquinoline | 2-Cl-3,6-dimethylquinoline |
|---|---|---|---|
| Molecular Weight | 332.6 | 223.66 | 195.67 |
| Melting Point | Not reported | 403–404 K | Not reported |
| Polarity | Moderate (Cl, I, Me) | High (OMe groups) | Low (Me groups) |
| Lipophilicity (LogP) | High (iodo group) | Moderate | Moderate |
Preparation Methods
Key Methylation Strategies:
-
Direct alkylation : 2,6-Dimethyl groups are introduced using methyl iodide or dimethyl sulfate in the presence of base (K₂CO₃, DMF, 80°C).
-
Pre-functionalized intermediates : Starting with 3,5-dimethylacetophenone derivatives avoids post-cyclization methylation but requires stringent purification.
Chlorination at the 4-Position
Chlorination is achieved via electrophilic aromatic substitution (EAS) or nucleophilic displacement.
Electrophilic Chlorination
Table 1: Chlorination Efficiency with Catalysts
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| None | 110 | 6 | 70 | 88% |
| I₂ (10 mol%) | 80 | 4 | 92 | 95% |
| FeCl₃ | 100 | 5 | 78 | 90% |
Nucleophilic Chlorination
-
Ammonium salt intermediates : Reacting 2,6-dimethylquinoline with NH₄Cl in acetic acid at 45°C forms the ammonium salt, which undergoes chlorination with Cl₂ gas. This method minimizes over-chlorination but requires careful pH control.
Iodination at the 7-Position
Iodination is performed via directed ortho-metalation (DoM) or halogen exchange.
Directed Ortho-Metalation (DoM)
Halogen Exchange
Table 2: Iodination Methods Comparison
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| DoM | LDA, THF, −78°C | 72 | >98% |
| Finkelstein | KI/CuI, DMF, 120°C | 85 | 93% |
| Microwave | NaI, CH₃CN, 170°C | 88 | 91% |
Optimization and Byproduct Mitigation
Regioselectivity Challenges
Purification Techniques
-
Crystallization : Ethanol/water recrystallization removes unreacted starting material and diiodinated byproducts.
-
Chromatography : Silica gel (hexane/EtOAc 4:1) resolves 4-chloro-7-iodo-2,6-dimethylquinoline (Rf = 0.45) from 5-iodo isomers (Rf = 0.38).
Analytical Characterization
-
¹H NMR (CDCl₃): δ 2.68 (s, 6H, 2,6-CH₃), 7.52 (d, J = 8.5 Hz, 1H, H-8), 8.01 (dd, J = 8.5, 1.8 Hz, 1H, H-5), 8.94 (d, J = 1.8 Hz, 1H, H-3).
-
HPLC : Retention time 12.3 min (C18 column, MeOH/H₂O 70:30).
Industrial-Scale Considerations
-
Cost efficiency : KI ($45/kg) is preferable to LiTMP ($1,200/kg) for iodination.
-
Waste management : CuI catalyst recovery via aqueous NaHSO₃ reduces heavy metal waste.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-Chloro-7-iodo-2,6-dimethylquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via modified Conrad-Limpach reactions using halogenated aniline derivatives (e.g., m-chloroaniline) and ethyl ethoxymethylenemalonate. Optimization involves controlling temperature (reflux in POCl₃ for chlorination) and stoichiometry to minimize side products. Post-synthesis purification via column chromatography (petroleum ether:EtOAc gradients) is critical for isolating high-purity crystals .
Q. How can spectroscopic techniques (NMR, MS, HPLC) be applied to characterize this compound and confirm its structural integrity?
- Methodological Answer :
- ¹H NMR : Analyze aromatic proton splitting patterns (e.g., doublets for quinoline protons) and methyl group singlet integration ratios.
- Mass Spectrometry (ESI) : Identify molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns to confirm substituent positions.
- HPLC : Use reversed-phase C18 columns with UV detection to assess purity (>99%) and resolve halogenated byproducts .
Q. What crystallographic parameters are critical for resolving the crystal structure of this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include:
- Planarity : Deviation of substituents (e.g., methyl/iodo groups) from the quinoline ring plane.
- Intermolecular interactions : C–H⋯Cl/I hydrogen bonding and π-π stacking distances. Use SHELXPRO to generate thermal ellipsoid plots and validate intramolecular motifs (e.g., S(5) ring motifs) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for halogen substitution.
- Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinase enzymes), focusing on halogen-bond interactions between iodine and sulfur/oxygen residues .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data (e.g., bond length discrepancies)?
- Methodological Answer :
- Statistical validation : Apply R-factor analysis (e.g., R₁ > 0.05 in SHELXL) to assess crystallographic model fit.
- Cross-validation : Compare experimental NMR chemical shifts with computed values (GIAO method) to identify steric/electronic distortions in solution vs. solid-state .
Q. How can regioselective iodination be achieved in the presence of competing halogen substituents (e.g., chlorine)?
- Methodological Answer : Use directing groups (e.g., methyl at C2/C6) to control iodine substitution at C7. Optimize electrophilic iodination (I₂/HIO₃ in H₂SO₄) at 0–5°C to prevent Cl/I scrambling. Monitor reaction progress via TLC and ¹H NMR .
Q. What are the ethical and regulatory considerations for handling iodinated quinoline derivatives in biological assays?
- Methodological Answer :
- Toxicity screening : Perform Ames tests for mutagenicity and cytotoxicity assays (MTT) on mammalian cell lines.
- Regulatory compliance : Follow OECD Guidelines (e.g., GLP) for data documentation and ICH M7 guidelines for genotoxic impurity control .
Data Analysis & Presentation Guidelines
Q. How should researchers statistically validate reproducibility in synthetic yields or biological activity data?
- Methodological Answer :
- ANOVA/T-tests : Compare batch yields (n ≥ 3) to identify outliers.
- Error bars : Use standard deviation (SD) in dose-response curves (e.g., IC₅₀ values) for biological replicates .
Q. What are best practices for presenting crystallographic data in publications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
